Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate

Descripción general

Descripción

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O3 . It has an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da . This compound is also known as (S)-1-N-BOC-2-METHOXYMETHYLPIPERAZINE .

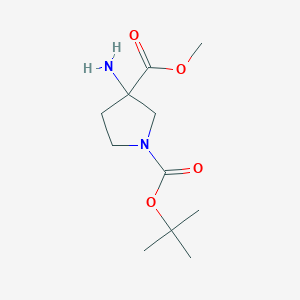

Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate consists of 11 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate has a molecular weight of 230.30 g/mol . It has a topological polar surface area of 50.8 Ų and a complexity of 238 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 4 .Aplicaciones Científicas De Investigación

Antibacterial Research

This compound may serve as an intermediate in synthesizing novel organic compounds with antibacterial properties. Studies have shown that derivatives of piperazine exhibit activity against various bacterial strains, suggesting that “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate” could be valuable in researching new antibacterial agents .

Organic Synthesis

In the field of organic chemistry, this compound is a useful intermediate for constructing complex molecules. It can lead to the creation of amides, sulphonamides, and Mannich bases, which are essential in various synthetic pathways .

Polymer Chemistry

The related compound “1-Boc-piperazine” is used in synthesizing poly(2-oxazoline) lipopolymers, indicating that “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate” could also find applications in polymer chemistry, particularly in creating polymers with specific properties for industrial or research purposes .

DNA Gyrase Inhibition

Monosubstituted piperazines, which can be derived from “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate”, are used in the synthesis of indazole DNA gyrase inhibitors. These inhibitors are crucial in developing treatments for bacterial infections and cancer research .

Natural Product Synthesis

While not directly related to “Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate”, the synthesis of tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate shows that tert-butyl protected intermediates are valuable in synthesizing precursors to biologically active natural products. This suggests potential applications in natural product synthesis and drug discovery .

Safety and Hazards

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mecanismo De Acción

Mode of Action

It’s known that piperazine derivatives can undergo buchwald-hartwig amination with various aryl halides to form corresponding amine derivatives . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Piperazine derivatives are known to be involved in the synthesis of many bioactive molecules and drug substances . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

Given its potential involvement in the synthesis of bioactive molecules and drug substances , it’s plausible that the compound could have significant effects at the molecular and cellular levels.

Propiedades

IUPAC Name |

tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-7-9(13)8-15-4/h9,12H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOJNXXZXCRBCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate | |

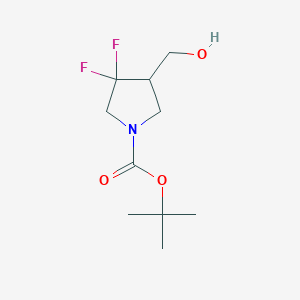

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic Acid](/img/structure/B1374931.png)

![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)

![4-Bromo-2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1374944.png)

![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)